molecular formula C3H3N2NaS2 B7988403 sodium;4-methylthiadiazole-5-thiolate

sodium;4-methylthiadiazole-5-thiolate

Cat. No.: B7988403
M. Wt: 154.19 g/mol
InChI Key: OCWTWXUYGLBFPK-UHFFFAOYSA-M
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Description

Sodium 4-methylthiadiazole-5-thiolate is a heterocyclic organosulfur compound characterized by a 1,3,4-thiadiazole core substituted with a methyl group at position 4 and a thiolate (-S⁻) group at position 5, stabilized by a sodium counterion. This compound belongs to the thiadiazole family, known for their diverse pharmacological and industrial applications, including antimicrobial, anticancer, and enzyme inhibitory activities . Its synthesis typically involves nucleophilic substitution or cyclization reactions, often employing sodium ethoxide or similar bases to deprotonate thiol intermediates .

Key structural features:

  • Core: 1,3,4-Thiadiazole (five-membered ring with two nitrogen and one sulfur atom).
  • Substituents: Methyl (-CH₃) at position 4, thiolate (-S⁻Na⁺) at position 3.
  • Molecular formula: C₃H₃N₂S₂Na.

Properties

IUPAC Name

sodium;4-methylthiadiazole-5-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S2.Na/c1-2-3(6)7-5-4-2;/h6H,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWTWXUYGLBFPK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SN=N1)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N2NaS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;4-methylthiadiazole-5-thiolate typically involves the reaction of 4-methylthiadiazole-5-thiol with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

4-methylthiadiazole-5-thiol+sodium hydroxideThis compound+water\text{4-methylthiadiazole-5-thiol} + \text{sodium hydroxide} \rightarrow \text{this compound} + \text{water} 4-methylthiadiazole-5-thiol+sodium hydroxide→this compound+water

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: Sodium;4-methylthiadiazole-5-thiolate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or other oxidized derivatives.

    Reduction: It can be reduced to form thiols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the thiolate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various electrophiles can be used in substitution reactions, often under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while reduction may produce thiols.

Scientific Research Applications

Sodium;4-methylthiadiazole-5-thiolate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.

Mechanism of Action

Sodium;4-methylthiadiazole-5-thiolate can be compared with other similar compounds, such as:

    Thiadiazole derivatives: These compounds share the thiadiazole ring structure but may have different substituents, leading to variations in their chemical properties and applications.

    Thiols and thioethers: These compounds contain sulfur atoms and exhibit similar reactivity, but their structures and properties differ from those of thiadiazoles.

Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the presence of both sulfur and nitrogen atoms in the ring

Comparison with Similar Compounds

Potassium 4-Phenyl-5-Thioxo-1,3,4-Thiadiazole-2-Thiolate Hydrate

  • Structure : Potassium salt of a 1,3,4-thiadiazole derivative with a phenyl group at position 4 and a thioxo (-S=O) group at position 4.
  • Key differences :
    • Substituent : Phenyl (bulky aromatic) vs. methyl (small alkyl) at position 3.
    • Functional group : Thioxo (-S=O) vs. thiolate (-S⁻).
    • Counterion : Potassium (K⁺) vs. sodium (Na⁺).
  • Thioxo groups may exhibit different redox properties and hydrogen-bonding capabilities compared to thiolates .

Sodium 2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-Thiadiazole-2-yl)Thio)Methyl)-1,2,4-Triazole-3-yl)Thio)Acetate

  • Structure: Sodium salt with a triazole-thiadiazole hybrid scaffold and a phenylamino substituent.
  • Key differences: Hybrid scaffold: Combines triazole and thiadiazole moieties, unlike the simpler thiadiazole core of the target compound.
  • Impact :
    • The hybrid structure demonstrates enhanced intermolecular interaction energy with enzymes (e.g., 15–20% higher than reference compounds), suggesting superior binding affinity in biological systems .

Ethyl 4-Methyl-2-[4-(Trifluoromethyl)Phenyl]Thiazole-5-Carboxylate

  • Structure : Thiazole derivative with a methyl group, trifluoromethylphenyl substituent, and ethyl ester.
  • Key differences :
    • Core : Thiazole (one nitrogen, one sulfur) vs. thiadiazole (two nitrogens, one sulfur).
    • Functional group : Ester (-COOEt) vs. thiolate (-S⁻).
  • Impact :
    • The ester group increases hydrophobicity, making this compound more suitable for lipid-rich environments.
    • Thiazoles generally exhibit lower thermal stability compared to thiadiazoles due to reduced aromaticity .

Comparative Data Table

Compound Name Molecular Formula Substituents (Position) Solubility (Water) Melting Point (°C) Key Biological Activity
Sodium 4-methylthiadiazole-5-thiolate C₃H₃N₂S₂Na 4-CH₃, 5-S⁻Na⁺ High 220–225 (decomp.) Antimicrobial, enzyme inhibition
Potassium 4-phenyl-5-thioxo-thiadiazole-2-thiolate hydrate C₈H₅KN₂S₃O·H₂O 4-Ph, 5-S=O, 2-S⁻K⁺ Moderate 190–195 Anticancer, antiviral
Sodium 2-((4-phenyl-5-...thiadiazole)acetate C₁₉H₁₄N₆NaS₃O₂ Hybrid triazole-thiadiazole Low 260–265 (decomp.) Enzyme interaction (high affinity)
Ethyl 4-methyl-2-[4-(CF₃)Ph]thiazole-5-carboxylate C₁₄H₁₂F₃NO₂S 4-CH₃, 2-CF₃Ph, 5-COOEt Insoluble 98–102 Industrial synthesis intermediate

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